HSP90 C-Terminal Inhibition: Class-Level Potency Benchmark
In the study identifying 2-heteroarylthio-N-arylacetamides as HSP90 C-terminal inhibitors, the most potent compounds (e.g., compound 9 with a 3,5-dibromophenyl group) achieved IC50 values of 0.61 µM and 10.05 µM against 4T1 and MCF-7 cell lines, respectively [1]. The target compound, bearing a mono-4-bromophenyl variant, is a structural analog within this class. However, no direct head-to-head assay data comparing it to these leads or to the standard inhibitor novobiocin is available. The class-level evidence suggests this compound has the potential to inhibit HSP90 C-terminus, but its specific potency and selectivity remain unquantified.
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | Not available in primary literature |
| Comparator Or Baseline | Compound 9 (3,5-dibromophenyl analog): 0.61 ± 0.03 µM (4T1 cells); 10.05 ± 0.04 µM (MCF-7 cells). Novobiocin (standard C-terminal inhibitor): weaker than compound 9 and 27 [1]. |
| Quantified Difference | Cannot be calculated; data for the target compound is missing. |
| Conditions | 48-hour co-incubation, MTT assay, MCF-7 and 4T1 cell lines |
Why This Matters
Without comparative data, a procurement decision based on potency is not evidence-based; the compound's utility is limited to exploratory screening within the HSP90 C-terminal inhibitor chemotype.
- [1] Liu, Y., Li, C., Li, Y., Zhang, S., Zhang, N., Bian, X., & Tan, S. (2023). Ligand-based pharmacophore modelling, structure optimisation, and biological evaluation for the identification of 2-heteroarylthio-N-arylacetamides as novel HSP90 C-terminal inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2290912. View Source
